2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899914-09-1
VCID: VC11897354
InChI: InChI=1S/C23H23Cl2N3O2S/c1-30-17-8-6-16(7-9-17)26-20(29)14-31-22-21(15-5-10-18(24)19(25)13-15)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C23H23Cl2N3O2S
Molecular Weight: 476.4 g/mol

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

CAS No.: 899914-09-1

Cat. No.: VC11897354

Molecular Formula: C23H23Cl2N3O2S

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 899914-09-1

Specification

CAS No. 899914-09-1
Molecular Formula C23H23Cl2N3O2S
Molecular Weight 476.4 g/mol
IUPAC Name 2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C23H23Cl2N3O2S/c1-30-17-8-6-16(7-9-17)26-20(29)14-31-22-21(15-5-10-18(24)19(25)13-15)27-23(28-22)11-3-2-4-12-23/h5-10,13H,2-4,11-12,14H2,1H3,(H,26,29)
Standard InChI Key HCAHRSIJHIPGES-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=C(C=C4)Cl)Cl

Introduction

The compound 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Despite the lack of specific information on this compound in the provided search results, we can infer its characteristics and synthesis methods based on similar compounds.

Characteristics of Similar Compounds

  • Structural Complexity: Compounds with similar structures, such as N-(3,4-dichlorophenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide, feature complex molecular structures that include diazaspiro and sulfanyl moieties, which are crucial for their biological activities.

  • Synthesis Methods: These compounds are typically synthesized through multi-step organic reactions, requiring precise control over reaction conditions like temperature, solvent choice, and reaction time to achieve high yields and purity.

Synthesis Overview

The synthesis of 2-{[3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide likely involves a series of organic reactions similar to those used for related compounds. These processes typically start with the preparation of key intermediates, such as the diazaspiro moiety, followed by coupling reactions to introduce the sulfanyl and acetamide functionalities.

Characterization Techniques

Characterization of such compounds often employs advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure by analyzing the hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

  • High Performance Liquid Chromatography (HPLC): Assesses purity and can be used to monitor reaction progress.

Biological Activities

Compounds with similar structures are often investigated for their potential biological activities, including:

  • Enzyme Inhibition: They may interact with enzymes, modulating biological pathways.

  • Receptor Binding: Could act as ligands for specific receptors, influencing signaling cascades.

Medicinal Chemistry

The unique structural features of these compounds make them candidates for various applications in medicinal chemistry, such as:

  • Drug Development: Their ability to interact with biological targets suggests potential as therapeutic agents.

  • Pharmacological Studies: Further research is needed to elucidate their mechanisms of action and optimize their pharmacological profiles.

Structural Data

Compound FeatureDescription
Molecular FormulaNot specified
CAS NumberNot available
Molecular WeightNot provided

Spectroscopic Data

TechniquePurpose
NMRStructural confirmation
MSMolecular weight and fragmentation
HPLCPurity assessment and reaction monitoring

Biological Activity

Activity TypePotential Targets
Enzyme InhibitionSpecific enzymes
Receptor BindingBiological receptors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator